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Compound of Interest

Compound Name:

Tert-butyl 3-

(aminomethyl)azepane-1-

carboxylate

CAS No.: 876147-47-6

Cat. No.: B1526009

Get Quote

Executive Summary & Structural Pharmacophore
The azepane scaffold (hexamethyleneimine) is a saturated, seven-membered nitrogen

heterocycle that occupies a "privileged" space in medicinal chemistry.[1][2] Unlike its

unsaturated counterpart (azepine) or the smaller piperidine ring, azepane offers unique

conformational flexibility combined with sufficient hydrophobicity to fill large lipophilic pockets in

target proteins.

From a pharmacophore perspective, the azepane ring serves two primary functions:

Bioisosteric Replacement: It frequently acts as a bulky, lipophilic bioisostere for piperidine or

morpholine rings, often improving metabolic stability or altering receptor selectivity profiles

(e.g., in Selective Estrogen Receptor Modulators like Bazedoxifene).

Conformational Sampling: The seven-membered ring exists predominantly in a twist-chair

conformation but can adopt multiple low-energy states. This entropy allows azepane
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derivatives to "mold" into flexible binding sites of enzymes (e.g., Acetylcholinesterase) and

G-protein coupled receptors (GPCRs).

This guide dissects the biological activity of azepane derivatives, moving from FDA-approved

applications to emerging experimental therapeutics in oncology and neurodegeneration.

Therapeutic Applications & Mechanisms of Action[1]
[2][3][4][5][6]
Metabolic Regulation: Sulfonylureas
Key Drug:Tolazamide

Mechanism: Tolazamide incorporates an azepane ring attached to a sulfonylurea core. The

azepane moiety binds to the SUR1 subunit of the ATP-sensitive potassium channel (

) on pancreatic

-cells.

Structural Insight: The hydrophobic bulk of the azepane ring enhances binding affinity

compared to smaller alkyl chains, facilitating channel closure, membrane depolarization, and

subsequent insulin release.

Oncology & Women's Health: SERMs
Key Drug:Bazedoxifene[3]

Mechanism: Bazedoxifene acts as a Selective Estrogen Receptor Modulator (SERM). The

azepane ring forms a critical part of the side chain that protrudes from the ligand-binding

domain of the Estrogen Receptor (ER).

Causality: The specific steric volume of the azepane ring disrupts the positioning of Helix 12

in the ER, preventing the recruitment of co-activators required for estrogenic gene

transcription in breast tissue, while preserving beneficial effects in bone.

CNS & Neurodegeneration: AChE & Sigma Receptors
Experimental Focus:
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Alzheimer's Disease (AD): Azepane-fused coumarins and triterpenoids have shown potent

Acetylcholinesterase (AChE) inhibition. The azepane ring typically interacts with the

peripheral anionic site (PAS) of AChE, blocking amyloid-

aggregation.

Sigma-1 Receptor (

R):

-substituted azepanes have emerged as high-affinity ligands for

R. The ring fits into the hydrophobic pocket of the receptor, modulating calcium signaling and
providing neuroprotection.

Quantitative Activity Data[4]
The following table summarizes key biological data for azepane-containing compounds,

highlighting the scaffold's versatility.

Compound Class Target / Indication Key Potency Metric Mechanism / Effect

Tolazamide
SUR1 (

) / Diabetes

Potency ~ Equipotent

to Chlorpropamide

Insulin Secretion

Stimulation

Bazedoxifene
Estrogen Receptor /

Osteoporosis

IC

: 26 nM (MCF-7 cells)

ER Antagonist

(Breast) / Agonist

(Bone)

Setastine H1 Receptor / Allergy

pA

: 8.5 (Guinea pig

ileum)

Histamine Antagonism

Azepane-Coumarin AChE / Alzheimer's
IC

: 0.068 µM

Dual binding (Catalytic

+ Peripheral sites)

Mecillinam PBP-2 / UTI
MIC: < 1 µg/mL (E.

coli)

Inhibition of cell wall

elongation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing the Signaling & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for Azepane

derivatives and their downstream signaling effects in Oncology and Metabolic pathways.
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Caption: Mechanistic flow of Azepane derivatives from structural modification to therapeutic

outcome across Oncology, Diabetes, and Neurology.

Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are detailed with "self-

validating" control steps.

Protocol A: Acetylcholinesterase (AChE) Inhibition
Assay (Ellman’s Method)
Purpose: To determine the IC

of azepane derivatives against AChE, relevant for Alzheimer's drug discovery.

Reagent Preparation:

Buffer: 0.1 M Phosphate buffer (pH 8.0). Why: Mimics physiological pH for optimal enzyme

stability.

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
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Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Enzyme: Electric eel AChE (0.03 U/mL).

Assay Workflow:

In a 96-well plate, add 140 µL Buffer, 20 µL Test Compound (Azepane derivative in

DMSO), and 20 µL AChE solution.

Control Step: Include a Solvent Control (DMSO only) to measure 100% activity and a

Blank (no enzyme) to correct for spontaneous hydrolysis of ATCh.

Incubate at 25°C for 15 minutes. Why: Allows the inhibitor to bind to the enzyme active site

(equilibrium).

Add 10 µL DTNB and 10 µL ATCh to initiate the reaction.

Measurement:

Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.

Data Analysis:

Calculate % Inhibition:

.

Validation Criteria: The reference standard (e.g., Donepezil) must yield an IC

within ±15% of historical values for the assay to be valid.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Purpose: To evaluate the antiproliferative activity of azepane derivatives against cancer cell

lines (e.g., MCF-7).

Cell Seeding:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO

.

Treatment:

Add Azepane derivatives at serial dilutions (e.g., 0.1 – 100 µM).

Self-Validating Control: Use Doxorubicin as a positive control and 0.1% DMSO as a

negative control.

Incubate for 48 hours.

MTT Addition:

Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

Mechanism:[1][2][4][5] Viable mitochondria reduce yellow MTT to purple formazan

crystals.

Solubilization & Readout:

Remove medium. Add 100 µL DMSO to dissolve formazan.

Measure absorbance at 570 nm.

Validation: The Z'-factor of the plate must be > 0.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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